N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide
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Overview
Description
N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide is a heterocyclic compound that belongs to the pyridopyrimidine family
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrido[1,2-a]pyrimidines, have been found to exhibit a wide range of biological activities . They are known to interact with various receptors, contributing to their diverse therapeutic applications .
Mode of Action
It’s known that the alkylation of similar compounds takes place at the oxygen atom, but electrophilic substitution occurs mainly at a specific position of the molecule . This could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Compounds with similar structures have been found to exhibit a broad spectrum of biological activities, suggesting they may affect multiple biochemical pathways .
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with pentanamide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-HIV agent due to its ability to inhibit viral enzymes.
Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.
Pharmaceutical Development: The compound is explored for its potential therapeutic applications, including its use as a lead compound for drug development.
Comparison with Similar Compounds
Similar Compounds
4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyridopyrimidinones: These compounds also belong to the pyridopyrimidine family and have similar chemical properties.
Uniqueness
N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit viral enzymes and its potential as a therapeutic agent make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-3-4-8-12(18)16-13-10(2)15-11-7-5-6-9-17(11)14(13)19/h5-7,9H,3-4,8H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAODXZYVPMSWKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(N=C2C=CC=CN2C1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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